molecular formula C19H14N2OS B14202239 Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- CAS No. 858117-95-0

Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14202239
CAS No.: 858117-95-0
M. Wt: 318.4 g/mol
InChI Key: GDHHNMANHBCGQU-UHFFFAOYSA-N
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Description

Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with a unique structure that includes a methanone group attached to a 2-methylphenyl ring and a 5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The thienyl group is then introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, using thienyl boronic acids and palladium catalysts . The final step involves the attachment of the methanone group to the 2-methylphenyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thienyl and pyrrolo[2,3-b]pyridine moieties enhances its potential for diverse applications, distinguishing it from other similar compounds.

Properties

CAS No.

858117-95-0

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

(2-methylphenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C19H14N2OS/c1-12-4-2-3-5-15(12)18(22)17-10-21-19-16(17)8-14(9-20-19)13-6-7-23-11-13/h2-11H,1H3,(H,20,21)

InChI Key

GDHHNMANHBCGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4

Origin of Product

United States

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